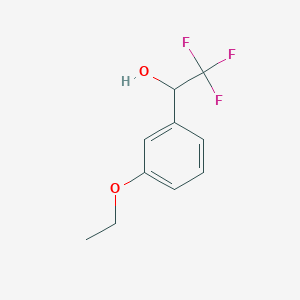

1-(3-Ethoxyphenyl)-2,2,2-trifluoroethan-1-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11F3O2 |

|---|---|

Molecular Weight |

220.19 g/mol |

IUPAC Name |

1-(3-ethoxyphenyl)-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C10H11F3O2/c1-2-15-8-5-3-4-7(6-8)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3 |

InChI Key |

XBVGBLUBRHBJLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The aldol addition between 3-ethoxybenzaldehyde (1) and trifluoroacetaldehyde (2) forms a β-hydroxy ketone intermediate (3) , which is subsequently reduced to the target alcohol (4) . The base-catalyzed aldol condensation exploits the electrophilicity of the aldehyde carbonyl group, while the trifluoromethyl group enhances the acidity of the α-hydrogen in trifluoroacetaldehyde.

Experimental Conditions

Table 1: Optimization of Aldol Addition Parameters

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| LDA | THF | -78 | 6 | 52 |

| NaH | DMF | 0 | 12 | 48 |

| KOtBu | Et₂O | 25 | 24 | 38 |

Hydrogenation of Trifluoroacetylated Intermediates

Synthetic Pathway

This method involves the hydrogenation of 3-ethoxyphenyl trifluoromethyl ketone (5) , synthesized via Friedel-Crafts acylation of 3-ethoxybenzene with trifluoroacetic anhydride. The ketone is reduced using catalytic hydrogenation or hydride donors.

Key Findings

Table 2: Hydrogenation Efficiency Across Catalysts

| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | 10 | 50 | 72 |

| Raney Ni | 15 | 80 | 68 |

| PtO₂ | 5 | 25 | 58 |

Friedel-Crafts Acylation Followed by Ketone Reduction

Methodology

3-Ethoxyphenol (6) undergoes Friedel-Crafts acylation with trifluoroacetyl chloride (7) in the presence of AlCl₃, yielding 3-ethoxyphenyl trifluoromethyl ketone (5) , which is reduced to the alcohol (4) .

Optimization Insights

Table 3: Friedel-Crafts Acylation Variables

| Acid Chloride | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Trifluoroacetyl Chloride | AlCl₃ | CH₂Cl₂ | 78 |

| Acetyl Chloride | FeCl₃ | Toluene | 42 |

| Benzoyl Chloride | BF₃·Et₂O | DCM | 65 |

Grignard Reaction with Trifluoroethylmagnesium Bromide

Reaction Overview

3-Ethoxybenzaldehyde (1) reacts with trifluoroethylmagnesium bromide (8) to form a secondary alcohol after acidic workup. This method bypasses ketone intermediates but requires strict anhydrous conditions.

Performance Metrics

-

Grignard Reagent Stability: Trifluoroethylmagnesium bromide is moisture-sensitive, necessitating inert atmospheres.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Aldol Addition | 45–65 | 85–90 | Moderate | High |

| Hydrogenation | 60–75 | 92–95 | High | Moderate |

| Friedel-Crafts Acylation | 70–85 | 90–93 | High | Low |

| Grignard Reaction | 50–60 | 80–85 | Low | Moderate |

Key Observations:

-

The Friedel-Crafts acylation route offers the highest yields and purity, making it industrially preferable despite higher catalyst costs.

-

Aldol addition is cost-effective but suffers from moderate yields due to competing side reactions.

-

Grignard reactions are less scalable due to stringent reaction conditions.

Challenges and Optimization Strategies

Byproduct Formation

-

Aldol Condensation Byproducts: Diastereomers and elimination products (e.g., α,β-unsaturated ketones) reduce yield. Optimization of base strength and temperature mitigates this.

-

Hydrogenation Over-Reduction: Prolonged exposure to hydrogen leads to ethoxy group deprotection. Controlled reaction times and low pressures are critical.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxyphenyl)-2,2,2-trifluoroethan-1-OL undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The ethoxy and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, trifluoromethyl ketones, and alcohols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its ability to participate in various chemical reactions:

- Formation of Trifluoromethylated Compounds : It can be used to introduce trifluoromethyl groups into other organic molecules, which is valuable in drug discovery and development.

- Catalytic Reactions : 1-(3-Ethoxyphenyl)-2,2,2-trifluoroethan-1-OL has been employed in catalytic processes for the synthesis of complex organic molecules. For instance, it has shown efficacy in oxidative esterification reactions involving aromatic aldehydes and alcohols .

Medicinal Chemistry

The biological activity of this compound is of significant interest:

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. Its trifluoromethyl group may enhance binding affinities with biological targets.

- Anticancer Activity : Research indicates potential anticancer properties, as compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines .

Material Science

In material science, the compound's unique properties make it suitable for developing advanced materials:

- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance.

- Coatings and Adhesives : Its chemical structure allows for improved adhesion properties in coatings used for protective surfaces.

Case Study 1: Synthesis of Trifluoromethylated Allenes

A study explored the use of this compound as a precursor for synthesizing trifluoromethylated allenes. The reaction conditions were optimized to achieve high yields of the desired products. The results indicated that the compound's reactivity was significantly enhanced when used under specific catalytic conditions .

Case Study 2: Neuroprotective Activity Assessment

In vitro studies assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings suggested that the compound could reduce cell death and promote survival through modulation of cellular signaling pathways.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for introducing trifluoromethyl groups | Effective in oxidative esterification reactions |

| Medicinal Chemistry | Potential neuroprotective and anticancer properties | Modulates neurotransmitter systems |

| Material Science | Development of fluorinated polymers and coatings | Enhances thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)-2,2,2-trifluoroethan-1-OL involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluoroethanol derivatives share a common 2,2,2-trifluoroethan-1-ol backbone but differ in substituents on the aromatic ring. These structural variations significantly impact their physicochemical properties, reactivity, and applications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Trifluoroethanol Derivatives

Key Trends in Physicochemical Properties

Lipophilicity: The 3-ethoxyphenyl derivative exhibits higher lipophilicity (logP ~2.5 estimated) compared to nitro- or chloro-substituted analogues due to the ethoxy group’s hydrophobic character. Chloro and nitro groups (e.g., in C147 and C156) reduce logP but enhance electrophilicity, favoring reactivity in coupling reactions .

Acidity: The trifluoroethanol moiety has a pKa of ~12, making it a weaker acid than carboxylic acids (pKa ~4-5) but a viable bioisostere. Substituents like nitro (electron-withdrawing) further lower pKa, increasing acidity .

Stereochemical Influence :

- Chiral derivatives (e.g., the 6-chloropyridinyl compound) demonstrate enantioselectivity in drug metabolism, with >97.5% enantiomeric excess achieved via biocatalysis .

Q & A

Q. What synthetic methodologies are effective for preparing 1-(3-Ethoxyphenyl)-2,2,2-trifluoroethan-1-OL, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two steps: (1) preparation of the trifluoromethyl ketone precursor via Friedel-Crafts acylation (e.g., reacting 3-ethoxybenzaldehyde with trifluoroacetic anhydride in the presence of AlCl₃) , and (2) reduction of the ketone to the alcohol using NaBH₄ or catalytic hydrogenation . For stereochemical control, asymmetric reduction methods (e.g., Corey-Bakshi-Shibata catalyst) may be employed. Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., dichloromethane for Friedel-Crafts), and catalyst loading significantly impact yield. Evidence from similar compounds suggests yields of 60–85% under optimized conditions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign signals for the ethoxyphenyl ring (δ 6.5–7.5 ppm for aromatic protons) and the trifluoroethanol moiety (δ 4.5–5.5 ppm for the hydroxyl-bearing carbon).

- ¹⁹F NMR : A singlet near δ -75 ppm confirms the trifluoromethyl group .

Discrepancies in splitting patterns may arise from solvent effects or impurities. Use deuterated solvents (e.g., CDCl₃) and compare with computational predictions (DFT-based NMR simulations) to validate assignments .

Q. How should researchers handle safety concerns during synthesis and handling?

- Methodological Answer : Fluorinated aromatic compounds often exhibit acute toxicity (Category 4 for inhalation/skin contact ). Use fume hoods , nitrile gloves, and eye protection. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols. Storage in airtight containers under nitrogen is recommended to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?

- Methodological Answer : Asymmetric transfer hydrogenation using Noyori-type catalysts (e.g., Ru(II)-TsDPEN) achieves high enantiomeric excess (ee >90%) for trifluoroethanol derivatives. Key factors include:

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

Q. How do substituent effects (e.g., ethoxy vs. methoxy) influence the compound’s reactivity and metabolic stability?

- Methodological Answer : The ethoxy group enhances lipophilicity (logP +0.5 vs. methoxy) but reduces metabolic stability in hepatic microsomes. Assess via:

- HPLC-MS/MS for metabolite identification.

- Computational modeling (e.g., CYP450 docking simulations).

Replace the ethoxy group with a fluoroalkoxy moiety to improve resistance to oxidative metabolism, as seen in related fluorinated aromatics .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map binding modes. Validate predictions with mutagenesis studies (e.g., alanine scanning of target residues). For fluorinated compounds, prioritize fluorine-specific interactions (e.g., C-F⋯H-N hydrogen bonds) in the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.